molecular formula C14H11ClO3 B6397818 2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid, 95% CAS No. 1261969-93-0

2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid, 95%

Cat. No. B6397818
CAS RN: 1261969-93-0
M. Wt: 262.69 g/mol
InChI Key: FSURYLMQGKJETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid, 95% (2C4HMPB) is a chlorinated aromatic compound with a wide range of applications in scientific research. It is a useful reagent for organic synthesis and can be used to synthesize a variety of compounds with different properties. In addition, 2C4HMPB has been studied for its potential therapeutic applications.

Scientific Research Applications

2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid, 95% has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer activity. In addition, 2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid, 95% has been studied for its potential to modulate the immune system and to reduce the risk of cardiovascular diseases. It has also been studied for its potential to reduce the risk of neurodegenerative diseases. Furthermore, 2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid, 95% has been studied for its potential to reduce the risk of obesity and diabetes.

Mechanism of Action

2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid, 95% has been found to act through several different mechanisms. It has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. It has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can damage cells. In addition, 2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid, 95% has been found to inhibit the activity of enzymes involved in the production of prostaglandins, which are molecules that play a role in inflammation.
Biochemical and Physiological Effects
2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, reduce oxidative stress, and reduce the risk of cancer. It has also been found to reduce the risk of cardiovascular diseases and to reduce the risk of neurodegenerative diseases. In addition, 2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid, 95% has been found to reduce the risk of obesity and diabetes.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is relatively stable, and can be stored for long periods of time without degradation. In addition, it is relatively easy to synthesize, and can be synthesized using a variety of methods. The main limitation of 2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid, 95% is that it is not soluble in water, which can limit its use in some laboratory experiments.

Future Directions

For 2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid, 95% include further research into its potential therapeutic applications. In particular, further research is needed to determine the optimal dosage and the mechanism of action of 2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid, 95%. In addition, further research is needed to determine the potential side effects of 2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid, 95%. Furthermore, further research is needed to determine the potential uses of 2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid, 95% in other areas, such as food science and cosmetics. Finally, further research is needed to determine the potential environmental impacts of 2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid, 95%.

Synthesis Methods

2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid, 95% can be synthesized by a variety of methods. One method is the reaction of 4-hydroxybenzoic acid with thionyl chloride. This method involves the reaction of 4-hydroxybenzoic acid with thionyl chloride in an inert atmosphere, followed by the addition of a base such as sodium hydroxide. The reaction yields 2-Chloro-4-(4-hydroxymethylphenyl)benzoic acid, 95% as the main product. Other methods of synthesis include the reaction of 4-hydroxybenzoic acid with phosphorus oxychloride, the reaction of 4-hydroxybenzoic acid with phosphorus pentachloride, and the reaction of 4-hydroxybenzoic acid with bromine.

properties

IUPAC Name

2-chloro-4-[4-(hydroxymethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSURYLMQGKJETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689116
Record name 3-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261969-93-0
Record name 3-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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